molecular formula C22H15BO2 B1428639 (4-(Pyren-1-yl)phenyl)boronic acid CAS No. 872050-52-7

(4-(Pyren-1-yl)phenyl)boronic acid

Cat. No.: B1428639
CAS No.: 872050-52-7
M. Wt: 322.2 g/mol
InChI Key: ISMRPUXCQLIMJL-UHFFFAOYSA-N
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Description

(4-(Pyren-1-yl)phenyl)boronic acid (CAS: 872050-52-7) is an aromatic boronic acid derivative featuring a pyrene moiety linked to a phenyl ring. Its molecular formula is C₂₂H₁₅BO₂, with a molecular weight of 322.16 g/mol . The pyrene group confers strong fluorescence properties, making this compound valuable in bioimaging and photodynamic therapy. For instance, a structurally related derivative, 4-(4-(pyren-1-yl)butyramido)phenylboronic acid (Py-PBA), self-assembles into nanorods for specific detection of cell surface sialic acids and cancer therapy under two-photon irradiation . The compound is commercially available in small quantities (e.g., 1g) for research purposes .

Preparation Methods

Suzuki–Miyaura Coupling Method

Reaction Scheme and Conditions

The most established method to prepare (4-(Pyren-1-yl)phenyl)boronic acid involves the Suzuki–Miyaura coupling of 1-bromopyrene with (4-formylphenyl)boronic acid or its derivatives under palladium catalysis.

  • Reactants :
    • 1-Bromopyrene (aryl halide)
    • (4-Formylphenyl)boronic acid (boronic acid component)
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
  • Base : Potassium carbonate (K₂CO₃) aqueous solution (2.0 M)
  • Solvent : Dry toluene
  • Temperature : Reflux at 90 °C
  • Atmosphere : Nitrogen inert atmosphere
  • Reaction Time : 48 hours

Procedure Summary

  • The mixture of 1-bromopyrene, (4-formylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ aqueous solution, and dry toluene is refluxed under nitrogen for 48 hours.
  • After cooling, the crude product is extracted with trichloromethane (CHCl₃) and purified by column chromatography to isolate the target compound as a white powder.

Yield and Characterization

  • Yield : Approximately 80% isolated yield.
  • Characterization : Confirmed by proton nuclear magnetic resonance (¹H NMR) and matrix-assisted laser desorption ionization time-of-flight (MALDI-TOF) mass spectrometry.
  • ¹H NMR (DMSO-d₆, 500 MHz) : Signals consistent with pyrene and phenyl protons, including aldehyde proton at δ 10.19 ppm.
  • MALDI-TOF : Molecular ion peak found at m/z 307.20, consistent with calculated molecular weight for C₂₃H₁₄O (306.36).

Alternative Preparation Routes

Direct Borylation of Aryl Halides

  • Transition-metal-catalyzed direct borylation of aryl halides (e.g., 1-bromopyrene) with bis(pinacolato)diboron can yield the corresponding arylboronic acid or ester, which can be hydrolyzed to the boronic acid.
  • This method requires palladium or iridium catalysts and suitable ligands, often under mild conditions.
  • Though specific literature for this compound direct borylation is limited, this approach is widely used for similar polyaromatic boronic acids.

Sonogashira and Heck Couplings for Related Derivatives

  • Sonogashira coupling (aryl halide with terminal alkyne) and Heck coupling (aryl halide with alkene) are valuable for synthesizing pyrene-containing intermediates that can be further transformed into boronic acids.
  • These methods are more common for functionalizing pyrene derivatives rather than direct synthesis of the boronic acid itself.

Detailed Data Table: Suzuki–Miyaura Coupling for this compound

Parameter Details
Aryl halide 1-Bromopyrene (4.90 g, 17.4 mmol)
Boronic acid reagent (4-Formylphenyl)boronic acid (2.25 g, 15.0 mmol)
Catalyst Pd(PPh₃)₄ (1.05 g, 0.9 mmol)
Base K₂CO₃ aqueous solution (16 mL, 2.0 M)
Solvent Dry toluene (24 mL)
Temperature 90 °C (reflux)
Atmosphere Nitrogen
Reaction time 48 hours
Workup Extraction with CHCl₃, column chromatography
Yield 80% isolated yield
Product appearance White powder
Characterization ¹H NMR, MALDI-TOF MS

Mechanistic Insights

  • The Suzuki–Miyaura coupling mechanism involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond.
  • The reaction is facilitated by the base, which activates the boronic acid to the boronate species, enhancing transmetalation.
  • The pyrene moiety’s extended π-system can influence the electronic environment, but the reaction proceeds efficiently under standard conditions.

Research Findings and Optimization Notes

  • Reaction yields can be optimized by adjusting catalyst loading, base concentration, solvent polarity, and reaction temperature.
  • Purification by column chromatography is essential due to possible side products from homocoupling or incomplete reactions.
  • The use of an inert atmosphere prevents palladium catalyst deactivation and oxidation of sensitive intermediates.
  • The compound’s strong fluorescence from the pyrene group allows facile monitoring of reaction progress by spectroscopic methods.

Chemical Reactions Analysis

(4-(Pyren-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sensing Applications

The compound is particularly valuable in the development of sensors due to its ability to interact with diols. The boronic acid group can form reversible covalent bonds with 1,2- or 1,3-diols, making it suitable for detecting analytes such as glucose and other sugars. This property is leveraged in biosensors for real-time monitoring of glucose levels, which is crucial for diabetes management.

Table 1: Sensing Capabilities

Analyte Detection Method Sensitivity Reference
GlucoseFluorescenceHigh
FructoseFluorescenceModerate
FormaldehydeFluorescenceHigh

Imaging Applications

The fluorescent properties of (4-(Pyren-1-yl)phenyl)boronic acid make it an excellent candidate for bioimaging techniques such as fluorescence microscopy. The pyrene moiety exhibits strong fluorescence, which can be utilized to visualize cellular processes or track specific biological targets. This capability is particularly beneficial in cancer research, where the compound can be used to image cancer cells by binding to glycan structures on their surfaces.

Case Study: Cancer Cell Imaging

In a study focused on cancer cell imaging, this compound was employed to target glycoproteins on the surface of tumor cells. The compound's ability to selectively bind to these structures allowed for enhanced imaging contrast, facilitating the identification and monitoring of cancerous cells in vitro.

Drug Delivery Systems

This compound can also be incorporated into drug delivery systems. Its boronic acid functionality allows it to interact with specific biological targets, enabling targeted therapy approaches. This interaction is particularly useful in delivering drugs to cancer cells that overexpress certain glycoproteins.

Table 2: Drug Delivery Potential

Target Delivery Mechanism Advantages
Cancer CellsTargeted delivery via diol interactionEnhanced specificity and reduced side effects
Other BiomoleculesReversible bindingControlled release properties

Chemical Synthesis Applications

The compound plays a crucial role in organic synthesis through the Suzuki–Miyaura coupling reaction, where it acts as a boron-containing reagent. This reaction is essential for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules that can be utilized in various applications including pharmaceuticals and materials science.

Chemical Reaction Mechanism

The mechanism involves transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds between aryl halides and this compound. This reaction is widely used due to its efficiency and mild reaction conditions.

Comparison with Similar Compounds

Structural and Functional Comparisons

Pyren-1-yl Boronic Acid vs. Phenanthren-9-yl Boronic Acid

  • Pyren-1-yl boronic acid (compound 3 in ) shares a polycyclic aromatic structure with phenanthren-9-yl boronic acid (compound 4). However, pyren-1-yl derivatives exhibit precipitation issues in RPMI culture medium, limiting reliable in vitro assays. Phenanthren-9-yl boronic acid, in contrast, demonstrates a concentration-dependent cytotoxic effect with an IC₅₀ of 0.2251 µM in antiproliferative assays .

Bulkier Aryl Boronic Acids

  • [4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid (compound 2) and pyren-1-yl boronic acid both face solubility challenges. Their bulky substituents hinder biological testing, unlike smaller analogs like 6-hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) .
  • Key Insight : Bulky substituents reduce practical utility in aqueous-based assays but may enhance fluorescence or targeting capabilities in imaging applications .

Reactivity in Cross-Coupling Reactions

Electron-Withdrawing Substituents

  • 4-Chlorophenyl boronic acid shows reduced reactivity (75% conversion) in Suzuki-Miyaura cross-coupling compared to unsubstituted phenyl boronic acid (98% conversion). Electron-withdrawing groups slow transmetallation, a critical catalytic step .
  • Implication for Pyrene Derivatives : The pyrene group’s bulk and electronic effects may further reduce reactivity in cross-coupling, limiting its use in synthetic chemistry compared to simpler aryl boronic acids.

Antifungal and Antiproliferative Effects

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) .

β-Lactamase Inhibition

  • 1-Amido-2-triazolylethaneboronic acid (Ki = low nM range) shows enhanced β-lactamase inhibition compared to phenyl-containing analogs, highlighting the role of heterocyclic substituents .

Solubility and Stability

  • Pyren-1-yl boronic acid and [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in RPMI, complicating in vitro studies .
  • Smaller Analogs : Phenanthren-9-yl and 6-hydroxynaphthalen-2-yl boronic acids remain soluble at therapeutic concentrations (0.1–0.7 µM) .

Data Tables

Table 1: Comparative Antiproliferative Activity of Boronic Acids

Compound IC₅₀ (µM) Solubility in RPMI Key Application
6-Hydroxynaphthalen-2-yl B.A 0.1969 Soluble Antiproliferative
Phenanthren-9-yl B.A 0.2251 Soluble Antiproliferative
Pyren-1-yl B.A N/A Precipitates Limited (Imaging)
[4-(Propan-2-yloxyphenyl)] B.A N/A Precipitates Limited (Unreliable)

Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling

Boronic Acid Substrate Conversion (%)
Phenyl B.A Bromobenzene 98
4-Chlorophenyl B.A Bromobenzene 75
4-Formylphenyl B.A 4-Bromotoluene 63
(4-(Pyren-1-yl)phenyl) B.A Not Tested N/A

Biological Activity

(4-(Pyren-1-yl)phenyl)boronic acid is an organic compound notable for its unique structural features and significant biological activities. This article explores its biochemical properties, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrene moiety linked to a phenylboronic acid group. The molecular formula is C16_{16}H13_{13}B_{O}_2, and it exhibits strong fluorescence due to the pyrene unit, which is crucial for various sensing and imaging applications. The boronic acid group allows for reversible covalent bonding with diols, enabling interactions with biological molecules such as carbohydrates and glycoproteins.

The primary mechanism of action involves the compound's ability to interact with biomolecules through its boronic acid group. This interaction is particularly significant in the context of:

  • Transmetalation : In the Suzuki–Miyaura coupling reaction, this compound acts as a reagent, forming new carbon-carbon bonds.
  • Cellular Interaction : The compound can inhibit cancer cell proliferation by inducing apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.

Anticancer Properties

Research indicates that this compound has potential as an anticancer agent. It demonstrates the ability to selectively bind to glycan structures on cancer cells, facilitating targeted imaging and therapy. Studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving:

  • ROS Generation : Inducing oxidative stress within cells.
  • Mitochondrial Dysfunction : Disrupting mitochondrial function leading to programmed cell death.

Sensing Applications

The compound's ability to form complexes with saccharides has led to its use in developing sensors for glucose and other diols. Its fluorescence properties enhance detection sensitivity, making it suitable for real-time monitoring of biological processes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anticancer ActivityInduces apoptosis via ROS generation,
SensingForms complexes with diols,
ImagingUtilizes fluorescence for bioimaging

Case Study: Cancer Cell Imaging

In a study investigating the use of this compound in cancer cell imaging, researchers demonstrated that the compound selectively binds to glycoproteins on the surface of cancer cells. This binding was visualized using fluorescence microscopy, confirming its potential as a targeted imaging agent .

Case Study: Glucose Sensing

Another study focused on developing a selective glucose sensor using this compound. The sensor operated on a photoinduced electron transfer mechanism, allowing for efficient detection of glucose levels in biological samples. This application highlights the compound's versatility beyond traditional synthetic roles .

Q & A

Q. Basic: How can I optimize the synthesis of (4-(Pyren-1-yl)phenyl)boronic acid derivatives?

Methodological Answer:
Derivatization of boronic acids often involves Suzuki-Miyaura coupling or electrophilic substitution. For example, substituents like acetyl, methoxycarbonyl, or hydroxymethyl groups can be introduced via palladium-catalyzed reactions. Key steps include:

  • Substituent Selection : Use pre-functionalized aryl boronic acids (e.g., 4-(methoxycarbonyl)phenyl boronic acid) to control regioselectivity.
  • Reaction Conditions : Optimize temperature (typically 80–100°C), solvent (DMSO or MeOD), and catalyst (Rh(I) or Pd-based) to achieve yields of 62–85% .
  • Characterization : Confirm purity via 1H^1H and 13C^{13}C NMR (e.g., δ 8.07–7.99 ppm for aromatic protons, δ 167.30–63.19 ppm for carbonyl/carboxylic carbons) .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR to confirm aromatic proton environments (δ 7.34–8.10 ppm) and substituent integration (e.g., methyl groups at δ 2.53–3.93 ppm). 13C^{13}C NMR identifies boronic acid-bound carbons (δ 125–168 ppm) and functional groups (e.g., carbonyl at δ 198.21 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C22_{22}H15_{15}BO2_2, theoretical MW 322.12).
  • X-ray Crystallography : Resolves π-stacking interactions from the pyrenyl moiety .

Q. Advanced: How do solubility limitations impact biological testing, and how can they be mitigated?

Methodological Answer:
The compound’s limited aqueous solubility (due to pyrenyl hydrophobicity) complicates in vitro assays (e.g., precipitation in RPMI medium). Strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance dispersion .
  • Structural Analogues : Replace pyrenyl with smaller polyaromatic groups (e.g., naphthyl) while retaining boronic acid reactivity .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Q. Advanced: What electrochemical applications exist for this compound?

Methodological Answer:
The boronic acid group enables oxidative coupling in conductance studies. For example:

  • Single-Molecule Junctions : Apply 100–200 mV potentials to form covalent bonds via electric potential-promoted coupling. 2D conductance histograms (0.01–0.1 G0_0) reveal electron transport efficiency .
  • Sensor Development : Integrate with carbon dots for fluorescence quenching in glucose sensing (detection range: 9–900 µM) .

Q. Advanced: How do substituents influence reaction mechanisms in cross-coupling?

Methodological Answer:
Electron-withdrawing groups (e.g., -CF3_3) enhance electrophilicity, accelerating transmetalation in Suzuki reactions. Conversely, electron-donating groups (e.g., -OCH3_3) slow kinetics but improve stability. For example:

  • 4-(Trifluoromethyl)phenyl derivatives : React with AgNO3_3/K2_2S2_2O8_8 in biphasic systems (water/DCM) for efficient coupling .
  • 4-Methoxyphenyl derivatives : Require longer reaction times (24–48 hrs) due to reduced boronic acid activation .

Q. Advanced: How to resolve contradictions in reported synthetic yields?

Methodological Answer:
Yield discrepancies (e.g., 62% vs. 85% for similar reactions) arise from:

  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve yields but risk side reactions.
  • Purification Methods : Column chromatography vs. recrystallization—the latter may reduce recovery of polar byproducts .
  • Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes boronic esters, lowering yields .

Q. Advanced: What strategies enhance stability during storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent boronic acid oxidation .
  • Desiccants : Use silica gel to minimize hydrolysis (boronic acids degrade to boroxines in humid environments).
  • Derivatization : Convert to pinacol esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester) for improved shelf life .

Q. Advanced: Can this compound exhibit antiproliferative activity despite solubility issues?

Methodological Answer:
While pyrenyl derivatives show concentration-dependent cytotoxicity (IC50_{50} ~0.2 µM in breast cancer models), precipitation limits reliability. Workarounds include:

  • Pro-drug Design : Synthesize water-soluble phosphate or glycoside conjugates.
  • Combinatorial Screens : Test alongside solubility enhancers (e.g., PEG-400) .

Q. Advanced: How to functionalize the pyrenyl moiety for optoelectronic applications?

Methodological Answer:

  • π-Extension : Attach electron-deficient acceptors (e.g., perylene diimide) via Sonogashira coupling for organic semiconductors.
  • Surface Modification : Graft onto graphene oxide via boronate ester linkages for enhanced conductivity .

Q. Advanced: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves and goggles; boronic acids irritate mucous membranes .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize with aqueous NaOH (pH >10) before incineration .

Properties

IUPAC Name

(4-pyren-1-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMRPUXCQLIMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731285
Record name [4-(Pyren-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872050-52-7
Record name [4-(Pyren-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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